N-(4-fluoro-3-nitrophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(4-fluoro-3-nitrophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the carboxamide group, and finally the attachment of the fluorine, nitro, and methoxyphenyl groups. Common reagents and catalysts used in these reactions include:
Pyrrolidine: The base structure is synthesized through cyclization reactions.
Carboxylic Acid Derivatives: Used to introduce the carboxamide group.
Fluorinating Agents:
Nitrating Agents:
Methoxyphenyl Derivatives: Introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Such as sodium iodide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amino derivative, while substitution of the fluorine atom may yield halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving fluorinated compounds.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine and nitro groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The methoxyphenyl group may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- N-(4-fluoro-3-nitrophenyl)-1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
- N-(4-fluoro-3-nitrophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Uniqueness
N-(4-fluoro-3-nitrophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the specific combination of functional groups, which may impart distinct chemical and biological properties. The presence of the fluorine atom, in particular, may enhance its metabolic stability and binding affinity to target molecules.
Properties
Molecular Formula |
C18H16FN3O5 |
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Molecular Weight |
373.3 g/mol |
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H16FN3O5/c1-27-14-5-3-13(4-6-14)21-10-11(8-17(21)23)18(24)20-12-2-7-15(19)16(9-12)22(25)26/h2-7,9,11H,8,10H2,1H3,(H,20,24) |
InChI Key |
GHARDRZHASZXPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
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